molecular formula C14H22N2O5S B1435332 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate CAS No. 91224-69-0

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate

Cat. No. B1435332
CAS RN: 91224-69-0
M. Wt: 330.4 g/mol
InChI Key: VKUKMWIQZWDCGK-WLHGVMLRSA-N
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Description

“2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate” is a chemical compound with the molecular formula 2 C10 H18 N2 O S . C4 H4 O4 and a molecular weight of 544.7276 . It is also known as 5- [ [ (2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this ring is a dimethylamino group and a thioethanamine group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 544.7276 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.

Scientific Research Applications

Fluorescence and Solubility

Designed and synthesized derivatives of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate have been shown to be highly water-soluble and fluorescent when combined with perylene-3,4,9,10-tetracarboxylic dianhydride. These compounds exhibit strong absorption and emission in the visible spectrum, characterized using various spectral techniques, indicating potential applications in fluorescent tagging and imaging in aqueous environments Boobalan et al., 2012.

Synthesis and Characterization

The compound has been a key intermediate in the synthesis of various complex molecules. For example, its reaction with perylene-3,4,9,10-tetracarboxylic dianhydride leads to highly fluorescent and water-soluble compounds, which have been thoroughly characterized by 1H, 13C, 2D NMR, mass, and IR techniques. These compounds are not only highly fluorescent but also exhibit good solubility in water and other polar solvents, making them useful in diverse applications ranging from organic electronics to bioimaging Boobalan et al., 2012.

Photochemical Applications

Another study explores the easy photochemical preparation of 2-dimethylaminophenylfurans and related compounds, demonstrating the utility of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate in synthesizing heterocyclic compounds with potential applications in materials science and organic synthesis Guizzardi et al., 2000.

Biochemical Pharmacology

While not directly related to 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate, studies on similar compounds have explored their biochemical pharmacology, offering insights into potential therapeutic applications of related molecules. However, the specific compound's role in these applications requires further investigation Eshleman et al., 2018.

Safety And Hazards

As with any chemical compound, handling “2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate” requires appropriate safety precautions. It’s important to avoid skin and eye contact, inhalation, and ingestion. The compound should be used and stored in a well-ventilated area .

properties

IUPAC Name

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS.C4H4O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUKMWIQZWDCGK-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 2
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 3
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 4
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 5
Reactant of Route 5
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate
Reactant of Route 6
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine fumarate

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